molecular formula C21H25N5O B6797829 N-(3-propan-2-yl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-2,4,5,6-tetrahydro-1H-3-benzazocine-3-carboxamide

N-(3-propan-2-yl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-2,4,5,6-tetrahydro-1H-3-benzazocine-3-carboxamide

Cat. No.: B6797829
M. Wt: 363.5 g/mol
InChI Key: RGJWUEQAXUDPBH-UHFFFAOYSA-N
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Description

N-(3-propan-2-yl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-2,4,5,6-tetrahydro-1H-3-benzazocine-3-carboxamide is a complex organic compound that belongs to the class of triazolopyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazolo[4,3-a]pyridine moiety fused with a benzazocine ring, makes it a subject of interest for researchers exploring new therapeutic agents.

Properties

IUPAC Name

N-(3-propan-2-yl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-2,4,5,6-tetrahydro-1H-3-benzazocine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O/c1-15(2)20-24-23-19-10-9-18(14-26(19)20)22-21(27)25-12-5-8-16-6-3-4-7-17(16)11-13-25/h3-4,6-7,9-10,14-15H,5,8,11-13H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGJWUEQAXUDPBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C2N1C=C(C=C2)NC(=O)N3CCCC4=CC=CC=C4CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(3-propan-2-yl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-2,4,5,6-tetrahydro-1H-3-benzazocine-3-carboxamide typically involves multiple steps, starting with the preparation of the triazolo[4,3-a]pyridine core. This can be achieved through the cyclization of appropriate precursors under specific conditions. The benzazocine ring is then introduced via a series of condensation and cyclization reactions. Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques such as microwave-assisted synthesis and flow chemistry .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the triazolo[4,3-a]pyridine moiety, often using halogenated reagents. Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. .

Scientific Research Applications

N-(3-propan-2-yl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-2,4,5,6-tetrahydro-1H-3-benzazocine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it may inhibit certain enzymes or receptors, thereby modulating various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds include other triazolopyridine derivatives and benzazocine analogs. Compared to these, N-(3-propan-2-yl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-2,4,5,6-tetrahydro-1H-3-benzazocine-3-carboxamide stands out due to its unique combination of structural features, which confer distinct biological activities and potential therapeutic benefits. Some similar compounds include:

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